REACTION_CXSMILES
|
[CH2:1](N(CC)C1C=C(C=C(C)N=1)C(O)=O)C.Cl[C:17]1[CH:18]=[C:19]([CH:23]=[C:24](Cl)[N:25]=1)[C:20]([OH:22])=[O:21].[CH2:27]([NH:31][CH3:32])[CH:28]([CH3:30])[CH3:29]>>[CH2:27]([N:31]([CH3:32])[C:17]1[CH:18]=[C:19]([CH:23]=[C:24]([CH3:1])[N:25]=1)[C:20]([OH:22])=[O:21])[CH:28]([CH3:30])[CH3:29]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C=1C=C(C(=O)O)C=C(N1)C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=C(N1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)NC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)N(C=1C=C(C(=O)O)C=C(N1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |